Peucedanin

説明

Natural Occurrence and Botanical Sources of Peucedanin

This compound is a plant metabolite primarily found in species belonging to the Apiaceae (Umbelliferae) family. Notable botanical sources include various species of the Peucedanum genus, such as Peucedanum tauricum Bieb., Peucedanum praeruptorum Dunn, and Peucedanum ruthenicum M. Bieb. nih.govebi.ac.uktandfonline.comresearchgate.netwho.int. It has also been reported in Opopanax hispidus nih.govebi.ac.uk. Beyond these, this compound can be found in common food products like carrots, chervil, and wild carrots, suggesting its potential as a biomarker for the consumption of these plants foodb.ca.

The concentration of this compound can vary significantly within a plant depending on the developmental stage and the specific plant part. For instance, in Peucedanum tauricum, the highest amounts of this compound are typically found in immature and mature fruits, followed by flowers, while leaves contain a related furanocoumarin, 8-methoxythis compound, as the predominant compound researchgate.net.

Here is a table summarizing some key botanical sources of this compound:

| Botanical Source | Family | Primary Plant Part Containing this compound |

| Peucedanum tauricum Bieb. | Apiaceae | Fruits, Flowers researchgate.net |

| Peucedanum praeruptorum Dunn | Apiaceae | Roots who.intmdpi.comresearchgate.net |

| Peucedanum ruthenicum M. Bieb. | Apiaceae | Aerial parts, Roots tandfonline.comtandfonline.com |

| Opopanax hispidus | Apiaceae | Aerial part ebi.ac.uk |

| Carrot (Daucus carota) | Apiaceae | Whole plant (food source) foodb.ca |

| Chervil (Anthriscus cerefolium) | Apiaceae | Whole plant (food source) foodb.ca |

| Wild Carrot (Daucus carota subsp. carota) | Apiaceae | Whole plant (food source) foodb.ca |

Classification and Structural Context within Furanocoumarins

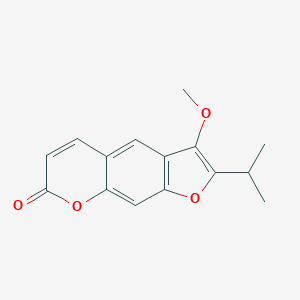

This compound is classified as a furanocoumarin, specifically a member of the class of furanocoumarins that is furo[3,2-g]chromen-7-one nih.govebi.ac.uk. Its chemical structure is characterized by an isopropyl substituent at position 2 and a methoxy substituent at position 3 of the furo[3,2-g]chromen-7-one core nih.govebi.ac.uk. This core structure consists of a furan ring fused to a coumarin (α-benzopyrone) system researchgate.netmdpi.comwikipedia.org.

Furanocoumarins are broadly categorized into two main types based on the fusion of the furan ring to the coumarin nucleus: linear and angular mdpi.comwikipedia.orghelsinki.fi. This compound is a linear furanocoumarin, meaning the furan ring is attached at the 6,7 positions of the aromatic ring, similar to psoralen researchgate.netmdpi.comhelsinki.fi. Its molecular formula is C₁₅H₁₄O₄, and its molecular weight is 258.27 g/mol nih.govuni.lu. The IUPAC name for this compound is 3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one nih.govuni.lu.

Historical and Ethnobotanical Significance in Traditional Medicine

Plants containing this compound have a long history of use in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM) and European folk medicine. The dried roots of Peucedanum praeruptorum Dunn, known as "Qianhu" (Radix Peucedani), have been a significant herbal medicine for centuries who.intmdpi.comresearchgate.netmade-in-china.comfrontiersin.org. Historically, Qianhu has been employed to treat respiratory symptoms and diseases, including coughs, colds, headaches, dyspnea, and tightness in the chest who.intresearchgate.netmade-in-china.comfrontiersin.org. Its traditional characteristics include dispelling wind and removing heat, relieving cough, and resolving phlegm made-in-china.com.

The genus Peucedanum as a whole, comprising numerous species, has been widely utilized to address various ailments such as sore throat, coughs, colds, headaches, epilepsy, rheumatism, and cardiovascular and gastrointestinal problems mdpi.comresearchgate.net. The earliest documented pharmacological applications of Peucedanum plants can be traced back to "The Canon of Medicine," an encyclopedia compiled by the Persian philosopher Avicenna around 1025 AD mdpi.com. In Central European medicine, fruits of species like P. alsaticum have also been traditionally used mdpi.com.

Chemotaxonomic Implications of this compound Distribution

The presence and distribution of specific coumarins, including furanocoumarins like this compound, can serve as valuable chemotaxonomic characters for classifying and understanding the relationships within plant genera and species researchgate.netunirioja.esnih.govmdpi.comnih.govnih.gov. Chemotaxonomy involves using chemical constituents to aid in the taxonomic classification of organisms nih.gov.

Studies on the Peucedanum genus have highlighted the significance of furanocoumarins in distinguishing species. For instance, the presence of this compound has been considered a chemotaxonomic character in certain Peucedanum species unirioja.es. In Peucedanum tauricum, this compound and 8-methoxythis compound are considered linear furanocoumarins of a rare structural type with restricted occurrence, making them chemotaxonomically characteristic of the species researchgate.net. The analysis of essential oil composition and furanocoumarin profiles is of interest from a chemotaxonomic perspective for the Peucedanum botanical genus mdpi.com. Chemotaxonomic studies have also been conducted to evaluate the chemical relationships between Peucedanum japonicum and other Apiaceae species like Peucedanum praeruptorum and Angelica decursiva nih.gov.

The distribution of furanocoumarins is not random across the plant kingdom; they are predominantly found in a few plant families, with Apiaceae and Rutaceae containing the largest number of furanocoumarin-producing species wikipedia.orgnih.gov. This pattern of distribution underscores their chemotaxonomic relevance.

特性

CAS番号 |

133-26-6 |

|---|---|

分子式 |

C15H14O4 |

分子量 |

258.27 g/mol |

IUPAC名 |

3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3 |

InChIキー |

YQBNJPACAUPNLV-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |

正規SMILES |

CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |

melting_point |

85.0 °C |

他のCAS番号 |

133-26-6 |

同義語 |

peucedanin |

製品の起源 |

United States |

Advanced Isolation, Purification, and Characterization Methodologies of Peucedanin

Extraction Techniques

The initial step in obtaining peucedanin from plant material involves efficient extraction. The choice of extraction technique and solvent significantly influences the yield and composition of the crude extract.

Traditional methods, such as Soxhlet extraction, have been widely employed. For instance, this compound has been isolated from Peucedanum tauricum fruits following Soxhlet extraction with petroleum ether. mdpi.comfishersci.caresearchgate.net Maceration, another conventional method, has also been utilized with solvents like petroleum ether or methanol for extracting coumarins, including this compound, from Peucedanum tauricum leaves and fruits. mdpi.comatamanchemicals.com

More advanced techniques, such as Accelerated Solvent Extraction (ASE), have demonstrated superior efficiency for the extraction of coumarins. Dichloromethane, when used with ASE, has shown high recovery rates for this compound and other coumarins from Peucedanum luxurians fruits, ensuring comprehensive extraction in a shorter time with reduced solvent volumes. wikipedia.orgnih.gov Liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) has also been reported for the isolation of related pyranocoumarins, such as Praeruptorin D, from Radix Peucedani. nih.gov The selection of the appropriate solvent is crucial, as it directly impacts the concentration of the target compounds in the crude extract. wikipedia.org

Chromatographic Separation Methodologies

Following extraction, chromatographic techniques are indispensable for separating this compound from the complex mixture of compounds present in plant extracts. These methods leverage differences in physicochemical properties to achieve high purity.

Counter-Current Chromatography (CCC) and its Variants (e.g., Centrifugal Partition Chromatography, High-Performance Countercurrent Chromatography)

Counter-Current Chromatography (CCC), encompassing techniques like Centrifugal Partition Chromatography (CPC) and High-Speed/Performance Countercurrent Chromatography (HSCCC/HPCCC), is a powerful liquid-liquid separation method. A key advantage of CCC is the absence of a solid stationary phase, which eliminates irreversible adsorption of the sample, leading to high recovery rates. mdpi.comnih.govnih.gov

Centrifugal Partition Chromatography (CPC) has been successfully applied for the isolation of this compound, 8-methoxythis compound, and bergapten from Peucedanum tauricum fruits. mdpi.comfishersci.caresearchgate.netnih.govmdpi.com An optimized biphasic solvent system consisting of n-heptane-ethyl acetate-methanol-water (5:2:5:2, v/v/v/v) in the ascending mode of elution has proven effective. mdpi.comfishersci.caresearchgate.net Typical operating parameters include a flow rate of 3 mL/min and a rotation speed of 1600 rpm. mdpi.comfishersci.caresearchgate.net In a single run, purities of 95.6% for this compound, 98.1% for 8-methoxythis compound, and approximately 100% for bergapten have been achieved. mdpi.comfishersci.caresearchgate.net This method has also demonstrated scalability, with successful transfers from analytical (20 mg crude extract) to semi-preparative scales (150 mg crude extract). mdpi.comresearchgate.net

High-Performance Countercurrent Chromatography (HPCCC) is another variant used for isolating this compound and other coumarins, particularly from Peucedanum luxurians. wikipedia.orgresearchgate.netnih.gov A solvent system of n-hexane-ethyl acetate-methanol-water (6:5:6:5, v/v/v/v) in descending mode has been used. wikipedia.orgresearchgate.net HPCCC has yielded this compound with a high purity of 99.7% in some applications. researchgate.net HPCCC can also be coupled with preparative HPLC for further purification of fractions that are not entirely pure after the initial CCC separation. wikipedia.orgresearchgate.netnih.gov Furthermore, a two-dimensional hyphenation of CCC and HPLC (2D CCC × HPLC) has been developed for the comprehensive separation of coumarin derivatives from extracts like Peucedanum praeruptorium Dunn. mdpi.com

Table 1: Representative CCC/CPC Conditions for this compound Separation

| Technique | Plant Source | Solvent System (v/v/v/v) | Mode | Flow Rate | Rotation Speed | Purity of this compound | Reference |

| CPC | P. tauricum | n-heptane:ethyl acetate:methanol:water (5:2:5:2) | Ascending | 3 mL/min | 1600 rpm | 95.6% | mdpi.comfishersci.caresearchgate.net |

| HPCCC | P. luxurians | n-hexane:ethyl acetate:methanol:water (6:5:6:5) | Descending | 3 or 6 mL/min | 1600 rpm | 99.7% | wikipedia.orgresearchgate.net |

High-Performance Liquid Chromatography (HPLC) and Semi-Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both analytical assessment and preparative purification of this compound and related coumarins. mdpi.comwikipedia.orgresearchgate.netatamanchemicals.comnih.govnih.govmdpi-res.comctdbase.orgnih.gov

Analytical HPLC is routinely employed for the identification and quantitative analysis of this compound in complex matrices. It is often coupled with Diode Array Detection (DAD) for comprehensive spectral information. mdpi.comwikipedia.orgresearchgate.netatamanchemicals.comnih.govwindows.net For instance, reversed-phase HPLC on a C18 column with a methanol-water (75:25, v/v) mobile phase and UV detection at 323 nm has been used for the analysis of Praeruptorin D from Radix Peucedani. nih.gov this compound itself has been detected and identified in methanolic extracts of Peucedanum tauricum leaves using RP HPLC with DAD, exhibiting a characteristic retention time of approximately 16.8 minutes. atamanchemicals.com

Semi-preparative HPLC plays a crucial role in purifying compounds in microgram to lower-milligram quantities, bridging the gap between analytical detection and large-scale preparative purification. ctdbase.orgnih.gov It is frequently utilized as a secondary purification step when initial chromatographic separations, such as CCC/HPCCC, yield fractions that require further refinement to achieve higher purity. wikipedia.orgresearchgate.netnih.gov For example, 8-methoxythis compound, obtained with a purity of 80-95% from HPCCC, was subsequently purified to 99.7% using semi-preparative HPLC. researchgate.net C18 columns are commonly used for these applications, with larger column sizes and flow rates compared to analytical HPLC, but still within a scale suitable for targeted purification of specific compounds. mdpi-res.comnih.gov

Other Chromatographic Approaches (e.g., Silica Gel, Thin-Layer Chromatography)

Beyond advanced liquid chromatography, more traditional chromatographic methods remain valuable in the isolation and purification workflow of this compound.

Silica Gel Column Chromatography is a common technique for the initial separation and purification of crude plant extracts containing this compound and other coumarins. nih.govmdpi-res.comnih.govnih.gov It serves to reduce the complexity of the extract before more refined separation methods are applied. Eluents for silica gel chromatography can vary, often including chloroform and mixtures of chloroform with ethanol. mdpi-res.com

Thin-Layer Chromatography (TLC) is a simple yet effective method used for various purposes, including monitoring reaction progress, assessing the purity of fractions, and performing preliminary separations. atamanchemicals.comnih.govmdpi-res.comresearchgate.netresearchgate.net Both normal-phase (NP-TLC) and reversed-phase (RP-TLC) variants have been applied in the analysis of coumarins. atamanchemicals.com Silica gel 60 is a frequently used stationary phase for TLC. atamanchemicals.commdpi-res.com Compounds on TLC plates can be visualized under UV light or by treatment with iodine vapor. mdpi-res.com Preparative TLC (PTLC) can also be employed as a preliminary fractionation step to isolate coumarin-rich bands before further purification by techniques like HPLC. atamanchemicals.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Accurate structural elucidation and purity assessment are paramount for characterizing isolated this compound. Mass Spectrometry (MS) plays a central role in these processes.

Mass Spectrometry (e.g., EI-MS, ESI-MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and structure of this compound, as well as for evaluating its purity. mdpi.comwikipedia.orgresearchgate.netnih.govwindows.net this compound has a molecular formula of C15H14O4 and a molecular weight of 258.27 g/mol . thegoodscentscompany.com

Electron Ionization Mass Spectrometry (EI-MS) is considered a "hard" ionization technique. It typically involves bombarding gas-phase molecules with electrons, which can cause significant fragmentation of the molecule. The resulting fragmentation pattern provides characteristic ions that are highly valuable for structural elucidation, especially for smaller, volatile molecules. EI-MS is often coupled with Gas Chromatography (GC-MS) for the analysis of volatile compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that typically produces protonated or deprotonated molecular ions (e.g., [M+H]+ or [M-H]-) with minimal fragmentation. mdpi.comwikipedia.orgresearchgate.netnih.govwindows.net This characteristic makes ESI-MS particularly useful for determining the molecular weight of compounds. ESI-MS is highly compatible with liquid chromatography (LC-ESI-MS or HPLC-ESI-MS), enabling online identification and analysis of complex mixtures directly from chromatographic separations. mdpi.comwikipedia.orgresearchgate.netnih.govwindows.net HPLC-DAD-ESI-MS is a powerful hyphenated technique that combines chromatographic separation, UV detection, and mass spectral analysis for comprehensive identification and quantitative analysis of methoxyfuranocoumarins like this compound. mdpi.comresearchgate.net For this compound, the predicted m/z for the [M+H]+ adduct is 259.09648.

When initial ESI-MS provides limited fragmentation, ESI-MS/MS (tandem mass spectrometry) can be employed. This technique involves selecting a precursor ion from the first mass analyzer and subjecting it to further fragmentation, yielding more detailed structural information through the analysis of fragment ions. windows.net This approach is particularly beneficial for complex molecules, providing a deeper insight into their molecular architecture.

In addition to mass spectrometry, other advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR, 1H NMR, and 13C NMR), are routinely used in conjunction with MS for definitive structural elucidation of this compound. wikipedia.orgnih.govnih.govnih.gov

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C15H14O4 | thegoodscentscompany.com |

| Molecular Weight | 258.27 g/mol | thegoodscentscompany.com |

| Monoisotopic Mass | 258.08920892 Da | |

| Predicted [M+H]+ m/z | 259.09648 | |

| Ionization Methods | EI-MS, ESI-MS (often coupled with LC) | mdpi.comwikipedia.orgresearchgate.netnih.govwindows.net |

Pharmacological Activities and Molecular Mechanisms of Peucedanin: Preclinical Investigations

Anticancer and Antiproliferative Research

Preclinical studies have explored Peucedanin's ability to inhibit the growth and viability of cancer cells in vitro.

In Vitro Cytotoxicity and Growth Inhibition in Neoplastic Cell Lines

This compound has demonstrated cytotoxic and antiproliferative effects across several human cancer cell lines. It has been reported to be active against human hepatic carcinoma HepG2 cells and Ehrlich's tumor cells. researchgate.net Furthermore, this compound has shown effectiveness in inducing apoptosis and inhibiting heat-shock protein expression in human cervical carcinoma HeLa cells. researchgate.netresearchgate.net

While direct specific IC50 values for pure this compound against all requested cell lines (HepG2, HeLa, Ehrlich's tumor cells, K562, HL-60, L1210, A549) are not extensively detailed in the current search results, studies on Peucedanum nebrodense acetone extract, which contains furocoumarins like this compound, have provided some insights. This extract exhibited antiproliferative effects against human chronic myelogenous leukemia K562 cells and murine leukemia L1210 cells with IC50 values of 0.27 µg/mL. researchgate.netabu.edu.ng It also showed moderate activity against human leukemia HL-60 cells, with an IC50 value of 14.0 µg/mL. researchgate.netabu.edu.ng It is important to note that these specific IC50 values pertain to the extract of Peucedanum nebrodense and not necessarily to pure this compound. Direct IC50 values for pure this compound against A549 cells were not found in the conducted searches.

Mechanistic Insights into Apoptosis Induction and Cell Cycle Modulation

This compound exerts its anticancer effects primarily through the induction of apoptosis and modulation of key cellular proteins.

This compound has been shown to induce early stages of apoptosis in HeLa cells. This effect was demonstrated through Annexin V-Cy3 testing, with studies indicating low levels of necrosis. researchgate.netmdpi.com The process of apoptosis is characterized by distinct morphological features, including cell shrinkage, plasma membrane blebbing, nuclear condensation, and DNA fragmentation. mdpi.com Annexin V testing is a common method for detecting early apoptosis by identifying the translocation of phosphatidylserine to the outer leaflet of the plasma membrane. mdpi.com

This compound influences the expression of heat-shock proteins (HSPs), which are crucial for cell survival under stress conditions. In HeLa cells, incubation with this compound at a concentration of 15 µg/mL for 24 hours significantly inhibited the expression of Hsp 72 by 77.5% and Hsp 27 by 74.0%. researchgate.netmdpi.com This inhibition of HSP expression may contribute to the apoptotic effects observed with this compound. mdpi.com While one earlier study mentioned increased levels of Hsp 27 and Hsp 72 in HeLa cells treated with this compound, more detailed investigations specifically reported the inhibition of these proteins. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, AKT, and JNK1/2, play critical roles in regulating various cellular processes such as proliferation, differentiation, survival, and apoptosis. While other coumarins and extracts from Peucedanum species have been investigated for their effects on these pathways, direct preclinical investigations focusing solely on the modulation of ERK1/2, AKT, or JNK1/2 pathways by pure this compound were not found in the conducted searches.

Nuclear Factor-kappa B (NF-κB) is a transcription factor involved in inflammatory responses and cell survival, often aberrantly activated in cancer. Although studies on extracts like Peucedani Japonici Radix have indicated inhibition of the NF-κB pathway, direct preclinical investigations detailing the specific influence of pure this compound on NF-κB activation were not identified in the conducted searches.

Impact on Cellular RNA Content and Gene Expression

Preclinical investigations have demonstrated that this compound can influence cellular RNA content and gene expression. Studies have shown a dose-dependent reduction of RNA content in G1 cells treated with coumarins. Specifically, this compound, isolated from Peucedanum tauricum fruits, at a concentration of 15 µg/mL, significantly inhibited the expression of heat-shock protein (Hsp) 72 and Hsp 27 in HeLa B human carcinoma cells by 77.5% and 74.0%, respectively. researchgate.net

Antimicrobial Activity Studies

This compound and its derived compounds have been investigated for their antimicrobial properties, demonstrating efficacy against a range of bacterial pathogens.

Efficacy Against Bacterial Pathogens and Associated Microorganisms

While this compound itself exhibits antimicrobial activity, its potency has been noted to be less than that of some modern antibiotic drugs. scispace.com However, the design and evaluation of this compound-derived hybrids have yielded promising results.

Research on coumarin-1,2,3-triazole hybrids obtained from natural furocoumarin this compound has shown significant antibacterial activity against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Actinomyces viscosus, and Escherichia coli. researchgate.netwikipedia.orgnih.govnih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound-Derived Hybrids Against Bacterial Pathogens

| Compound Type / Hybrid | Pathogen | MIC Range (µg/mL) | Reference |

| Coumarin-benzoic acid hybrids (4c, 42c, 29) | Staphylococcus aureus | 0.16–6.28 | researchgate.netwikipedia.org |

| 1,2,3-triazolyloct-1-inyl linked coumarin-2,3-furocoumarin hybrid (37c) | Bacillus subtilis | 0.02–0.15 | researchgate.netwikipedia.org |

| 1,2,3-triazolyloct-1-inyl linked coumarin-2,3-furocoumarin hybrid (37c) | Escherichia coli | 0.02–0.15 | researchgate.netwikipedia.org |

Design and Evaluation of this compound-Derived Antimicrobial Hybrids

The synthesis of 1,2,3-triazole-substituted coumarins and 1,2,3-triazolyl or 1,2,3-triazolylalk-1-inyl-linked coumarin-2,3-furocoumarin hybrids has been achieved through cross-coupling and copper-catalyzed azide-alkyne cycloaddition reactions, utilizing this compound as a natural furocoumarin precursor. researchgate.netwikipedia.org These synthesized compounds were subsequently evaluated for their in vitro antibacterial activity.

Specific hybrids, such as coumarin-benzoic acid hybrids (4c, 42c) and 3-((4-acetylamino-3-(methoxycarbonyl)phenyl)ethynyl)coumarin (29), demonstrated promising activity against Staphylococcus aureus. researchgate.netwikipedia.org Furthermore, the 1,2,3-triazolyloct-1-inyl linked coumarin-2,3-furocoumarin hybrid (37c) exhibited high selectivity against Bacillus subtilis and Escherichia coli. researchgate.netwikipedia.org Detailed studies involving molecular docking simulations were performed to investigate the interactions of these promising substances with targeted proteins, such as MurB, suggesting potential mechanisms of action. researchgate.netwikipedia.org

Cardiovascular Pharmacological Actions

Investigations into the cardiovascular effects of Peucedanum species and their constituents, including coumarins, have revealed potential pharmacological actions.

Calcium Channel Modulation and Vasorelaxant Effects

While direct studies specifically on isolated this compound's calcium channel modulation and vasorelaxant effects are limited in the provided search results, the crude extract and pure compounds from Peucedani Radix (the dried roots of Peucedanum praeruptorum Dunn), which contains various coumarins, have shown vasorelaxant effects. researchgate.netwikipedia.orgresearchgate.netkoreascience.krnih.govnih.gov For instance, praeruptorin A, another natural coumarin found in Peucedani Radix, has been shown to relax tracheal smooth muscle by blocking potential-dependent Ca2+ channels and inhibiting intracellular Ca2+ release. researchgate.net This suggests that coumarins, as a class, can influence calcium channels and exert vasorelaxant actions. The vasorelaxant effects of Peucedani Radix have been linked to the inhibition of Ca2+ inflow and involvement of the NO-cGMP pathway.

Cardioprotective Potential

Similar to vasorelaxant effects, the cardioprotective potential has been primarily observed in the crude extract and pure compounds derived from Peucedani Radix. researchgate.netwikipedia.orgresearchgate.netkoreascience.krnih.gov Praeruptorins, a group of angular-type pyranocoumarins found in Peucedanum species, have been reported to possess cardiac protective properties. researchgate.net Further research is warranted to elucidate the specific cardioprotective mechanisms and direct contributions of isolated this compound.

Anti-inflammatory InvestigationsPeucedani Radix, the plant from which this compound is derived, has demonstrated significant anti-inflammatory and antioxidant activities in various preclinical investigationsum.edu.moscispace.com. The roots of Peucedanum praeruptorum Dunn are recognized for their anti-inflammatory effectsmdpi.com.

Modulation of Inflammatory Mediators and Signaling PathwaysResearch on coumarins, the class of compounds to which this compound belongs, has revealed their involvement in modulating inflammatory mediators and signaling pathways. For instance, Praeruptorin A (Pd-Ia), another coumarin found in Radix Peucedani, has demonstrated potent anti-inflammatory effects by regulating the nuclear factor kappa B (NF-κB) pathwaynih.govresearchgate.netoatext.com. Pd-Ia significantly reduced levels of inflammatory mediators such as interleukin (IL)-4, IL-5, IL-13, leukotriene C4 (LTC4), eotaxin, and interferon gamma (INF-γ) in bronchoalveolar lavage fluid (BALF) and immunoglobulin (Ig) E in serum in a murine model of chronic asthmanih.gov. In ischemia-reperfusion (I/R) myocardium, Pd-Ia decreased NF-κB activity and reduced tumor necrosis factor-α (TNF-α) expressionnih.gov. In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, Pd-Ia inhibited the production of nitric oxide (NO), TNF-α, and IL-1β in a dose-dependent manner, and also suppressed inducible nitric oxide synthase (iNOS) expression at both protein and gene levelsnih.gov. Praeruptorins A and B have been shown to suppress the expression of genes involved in inflammation, including TNF, CCL20, and IL1R1, with Praeruptorin B exhibiting higher potency in inhibiting NO production by decreasing iNOS expressionmdpi.com. Additionally, Pd-Ia suppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines (IL-8, MCP-2), and adhesion molecules (VCAM-1) in LPS-stimulated human umbilical vein endothelial cells (HUVECs), a mechanism mediated by the activation of peroxisome proliferator-activated receptor-α (PPAR-α), which antagonizes the NF-κB signaling pathwayoatext.com. The NF-κB signaling system plays a crucial role in inflammation, activating the transcription of pro-inflammatory genesoatext.commdpi.com.

Table 1: Modulation of Inflammatory Mediators and Pathways by Peucedanum Constituents

| Constituent/Extract | Inflammatory Mediators/Pathways Modulated | Observed Effect | Reference |

| Peucedani Radix (extract) | NF-κB pathway, pro-inflammatory factors (NO, iNOS, COX-2, PGE2, IL-1β, TNF-α) | Suppression/Inhibition | scispace.comnih.gov |

| Praeruptorin A (Pd-Ia) | NF-κB pathway, IL-4, IL-5, IL-13, LTC4, eotaxin, INF-γ, IgE, TNF-α, NO, IL-1β, iNOS, IL-6, IL-8, MCP-2, VCAM-1, PPAR-α | Regulation/Reduction/Inhibition/Suppression/Activation | mdpi.comnih.govresearchgate.netoatext.com |

| Praeruptorin B | NO, iNOS, TNF, CCL20, IL1R1 | Inhibition/Suppression | mdpi.com |

Neuroprotective ResearchThe roots of Peucedanum species, including Peucedani Radix (PR), have demonstrated neuroprotective properties. PR has been shown to protect neurons from ischemic brain injury in mice through its antioxidant and anti-inflammatory activitiesscispace.com. This protective effect involves the suppression of infarction in mouse brains following middle cerebral artery occlusion (MCAO) by reducing oxidative stress (evidenced by decreased inducible nitric oxide synthase (iNOS) and reactive oxygen species (ROS)) and regulating the expression of pro-inflammatory factors such as IL-1β and TNF-αscispace.com. Extracts of Peucedanum praeruptorum are also reported to exhibit neuroprotective effectsresearchgate.net. Coumarins, the class of compounds to which this compound belongs, generally possess neuroprotective propertiesnih.gov.

Acetylcholinesterase Inhibition and Cerebral Blood Flow EnhancementPeucedanum species have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, a neurotransmitter crucial for memory and learningresearchgate.net. Acetylcholinesterase inhibitors (AChEIs) are known to increase acetylcholine levels, leading to improved cognitive performance, memory retention, and neuroprotectionthenakedpharmacy.com. Furthermore, AChEIs modulate the autoregulation of cerebral blood flow and can attenuate ischemic brain metabolism, particularly in hypertensive conditionsnih.gov. They contribute to localized arterial dilatation, thereby increasing cerebral perfusionnih.gov. Peucedani Radix (Qian-hu) has also exhibited coronary dilatory activitiesum.edu.mo. Praeruptorin A (Pd-Ia), another coumarin from Peucedanum, has been shown to significantly improve coronary blood flow, reduce mean aortic pressure, and systemic vascular resistance in anesthetized dogs, leading to improved myocardial functionnih.gov.

Table 2: Neuroprotective and Cognitive-Related Effects of Peucedanum Constituents

| Constituent/Extract | Observed Effect | Underlying Mechanism/Associated Factor | Reference |

| Peucedani Radix (PR) | Neuroprotection against ischemic brain injury | Antioxidant and anti-inflammatory activities, reduction of iNOS and ROS, regulation of IL-1β and TNF-α | scispace.com |

| Peucedanum species (extracts) | Acetylcholinesterase inhibition | Inhibition of AChE enzyme | researchgate.net |

| Peucedani Radix (Qian-hu) | Coronary dilatory activities | Vasodilation | |

| Praeruptorin A (Pd-Ia) | Improved coronary blood flow, reduced mean aortic pressure, improved myocardial function | Vasodilation, reduction of systemic vascular resistance | nih.gov |

Miscellaneous Biological Activities

Immunomodulatory Effects

Preclinical studies indicate that this compound and related coumarins from Peucedanum species possess notable immunomodulatory and anti-inflammatory properties. Extracts from Peucedanum japonicum, a plant in the same genus, have demonstrated anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of NF-κB/MAPK JNK pathways in RAW264.7 macrophages and in animal models of septic shock. nih.govresearchgate.net

More directly, pyranocoumarins isolated from Radix Peucedani (the dried roots of Peucedanum praeruptorum Dunn), which is a source of this compound, have shown anti-inflammatory activity. These compounds significantly reduced the production of nitric oxide (NO) and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in LPS-induced RAW 264.7 macrophage cells. nih.gov Similarly, dl-praeruptorin A (Pd-Ia), another coumarin from Radix Peucedani, inhibited pro-inflammatory gene expression in LPS-stimulated human umbilical vein endothelial cells (HUVECs). This effect was mediated by activating peroxisome proliferator-activated receptor-α (PPAR-α) and suppressing NF-κB activity, leading to a reduction in mRNA expression of TNF-α, IL-1β, IL-6, IL-8, monocyte chemoattractant protein 2 (MCP-2), and vascular adhesion molecule 1 (VCAM-1). oatext.comoatext.com These findings collectively suggest that this compound, as a furanocoumarin found in these plants, may contribute to similar anti-inflammatory mechanisms by modulating key inflammatory pathways and cytokine production.

Table 1: Summary of Immunomodulatory Effects of Peucedanum Constituents

| Compound/Extract | Cell Line/Model | Key Mechanism/Effect | Reference |

| P. japonicum aqueous extract | RAW264.7 macrophages, septic shock animal model | Suppressed LPS-induced NF-κB/MAPK JNK pathways, reduced inflammation | nih.govresearchgate.net |

| Pyranocoumarins from Radix Peucedani | LPS-induced RAW 264.7 cells | Reduced NO production, decreased IL-1β, IL-6, and TNF-α release | nih.gov |

| dl-praeruptorin A (Pd-Ia) from Radix Peucedani | LPS-stimulated HUVECs | Activated PPAR-α, suppressed NF-κB activity, reduced pro-inflammatory gene expression (TNF-α, IL-1β, IL-6, IL-8, MCP-2, VCAM-1) | oatext.comoatext.com |

P-glycoprotein Inhibition and Multidrug Resistance Reversal

Multidrug resistance (MDR) in cancer cells, often mediated by the overexpression and increased activity of efflux pumps like P-glycoprotein (P-gp/ABCB1), poses a significant challenge in chemotherapy. frontiersin.orgfrontiersin.orgmdpi.com Preclinical investigations have explored the potential of this compound and related compounds to reverse this resistance.

Notably, pyranocoumarins isolated from Radix Peucedani have demonstrated significant MDR reversal activity in drug-resistant cancer cell lines, specifically KB-V1 cells. These compounds were shown to increase the intracellular accumulation of doxorubicin, a common chemotherapeutic agent. The mechanism involved the down-regulation of P-gp expression at both protein and mRNA levels, and a transient reduction in cellular ATP content, which is crucial for P-gp's efflux function. nih.gov This suggests that compounds from Radix Peucedani, including potentially this compound, can interfere with P-gp's ability to pump out cytotoxic drugs, thereby re-sensitizing cancer cells to chemotherapy. Another furanocoumarin, oxythis compound, also exhibited a moderate inhibitory effect on ABCB1, further supporting the potential of this class of compounds in MDR reversal. tandfonline.com

Table 2: Multidrug Resistance Reversal by Peucedanum Constituents

| Compound/Class | Cell Line | Effect on MDR | Mechanism of Action | Reference |

| Pyranocoumarins from Radix Peucedani | KB-V1 (MDR) cells | Increased doxorubicin accumulation, reversed MDR | Down-regulated P-gp protein and mRNA expression, reduced cellular ATP content | nih.gov |

| Oxythis compound | ABCB1 overexpressing MDR mouse T-lymphoma cells | Moderate ABCB1 inhibiting effect (FAR: 2.22) | Inhibition of efflux pump function | tandfonline.com |

Anticoagulant Activity and Coagulation Factor Interactions

This compound derivatives have been investigated for their anticoagulant properties and interactions with coagulation factors. Preclinical studies involving synthesized bicoumarins, derived from this compound or peuruthenicin, have revealed promising anticoagulant activity in vivo. Specifically, coumarin-dihydrofurocoumarin hybrids linked with a 1,2,3-triazole ring (compounds 20 and 22 in the study) demonstrated significant anticoagulant effects, exhibiting prothrombin time (PT) values comparable to the reference drug warfarin at a dose of 100 mg/kg in mice. nih.gov

Molecular docking studies conducted on these this compound-derived bicoumarins provided insights into their potential mechanism of action, suggesting a binding mode with coagulation factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin into thrombin, which in turn converts fibrinogen to fibrin, leading to clot formation. nih.govresearchgate.netmdpi.com The ability of these compounds to inhibit FXa indicates their potential to interfere with the intrinsic and common pathways of blood coagulation. While these specific active compounds are synthetic derivatives, their origin from this compound highlights the potential of the furanocoumarin scaffold for developing novel anticoagulant agents.

Table 3: Anticoagulant Activity of this compound Derivatives

| Compound Class | Origin/Derivation | In Vivo Activity | Target Coagulation Factor | Reference |

| Coumarin-dihydrofurocoumarin hybrids (e.g., compounds 20, 22) | Synthesized from this compound/peuruthenicin | Comparable PT values to warfarin (100 mg/kg in mice) | Coagulation Factor Xa (FXa) | nih.gov |

Pharmacokinetic and Metabolic Profiling of Peucedanin

Elucidation of Metabolic Pathways

The metabolic pathways for coumarins, including furanocoumarins like Peucedanin, typically involve biotransformation reactions aimed at increasing their hydrophilicity for easier elimination. For angular-type pyranocoumarins, which are major constituents of Peucedani Radix, primary metabolic pathways observed include oxidation, hydrolysis, and intra-molecular acyl migration. Glucuronidation has also been reported as a significant metabolic route rsc.orgnih.govresearchgate.netscispace.comnih.govmdpi.comresearchgate.net.

These metabolic transformations are largely mediated by various enzyme systems. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 in human liver microsomes and CYP3A1/3A2 in rat liver microsomes, play a pivotal role in the oxidation of these compounds researchgate.netscispace.commdpi.comresearchgate.net. Hydrolysis reactions are often catalyzed by carboxylesterases nih.govnih.gov. Oxidation can be initiated at either the C-3' or C-4' substituent, while hydrolysis typically commences from the C-3' substituent nih.govresearchgate.net. The formation of metabolites in these pathways is frequently NADPH-dependent nih.govresearchgate.net.

Stereoselective Metabolic Transformations

Stereoselective metabolic transformations refer to the preferential metabolism of one enantiomer over another. While direct detailed evidence for stereoselective metabolism of this compound specifically in mammalian systems is not extensively documented in the provided literature, stereoselective biotransformations of this compound have been observed in studies utilizing fungi as biocatalysts tandfonline.com.

For other angular-type pyranocoumarins, such as (±)-praeruptorin A (PA), a major component of Peucedani Radix, stereoselective metabolism has been demonstrated in both rat and human liver microsomes nih.govscispace.comnih.govrsc.orgresearchgate.net. This stereoselectivity implies chiral discrimination in their metabolic fate and elimination nih.gov. For instance, the levorotatory form of praeruptorin A (lPA) was eliminated faster in rat liver microsomes than in human liver microsomes, exhibiting a greater species difference compared to the dextrorotatory form (dPA) nih.gov.

Identification and Characterization of Metabolites

The identification and characterization of metabolites are critical steps in understanding the metabolic fate of a compound. This compound itself is a naturally occurring furanocoumarin, isolated from plants such as Peucedanum tauricum nih.gov. However, specific in vivo metabolites directly formed from this compound within mammalian biological systems are not extensively detailed in the current search results.

Studies on related coumarins, particularly praeruptorins, have successfully identified various metabolites. For example, (-)-cis-khellactone has been identified as a metabolite resulting from the hydrolysis of praeruptorin A nih.govresearchgate.netnih.govrsc.org. Other metabolites, such as (3'R, 4'R)-4'-angeloyl-khellactone and (3'R, 4'R)-3'-angeloyl-khellactone, have also been isolated and characterized from the incubation of praeruptorin A in rat plasma nih.gov. These identifications are typically achieved through advanced analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) analysis, which provide detailed structural information on the parent compounds and their transformed products nih.govresearchgate.netnih.govrsc.orgrsc.orgacs.org.

In Vivo Pharmacokinetic Characterization (Absorption, Distribution, Elimination)

In vivo pharmacokinetic characterization describes how a compound behaves within a living organism, encompassing its absorption, distribution, metabolism, and excretion (ADME) wuxiapptec.com. This includes parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), half-life, clearance, and volume of distribution europa.eueuropeanreview.org.

Comprehensive in vivo pharmacokinetic data specifically for this compound in mammalian models, detailing parameters like Cmax, Tmax, AUC, and half-life, are not explicitly provided in the current search results. While general principles of pharmacokinetics apply to all xenobiotics, and this compound is a furanocoumarin, detailed ADME profiles necessitate specific experimental investigations wuxiapptec.comresearchgate.net.

For other pyranocoumarins from Peucedanum species, such as praeruptorin D, in vivo pharmacokinetic studies in rats have indicated a two-compartment pharmacokinetic model, characterized by a rapid distribution phase followed by a slower elimination phase nih.gov. The extensive metabolism observed for khellactone derivatives often leads to poor oral bioavailability, which can impact their clinical performance mdpi.com.

Structure-Metabolism Relationship Investigations

Structure-metabolism relationship (SMR) investigations aim to elucidate how the chemical structure of a compound influences its metabolic fate. This understanding is crucial for predicting metabolism and designing compounds with desirable pharmacokinetic properties mdpi.com.

For a broad range of coumarins, including khellactone derivatives (KDs) and angular-type pyranocoumarins (APs), several structural features have been identified as determinant roles in their metabolic profiles mdpi.comresearchgate.netresearchgate.net. These include the compound's polarity, the presence and nature of acyl groups substituted at the C-3' and C-4' positions, and the stereochemical configuration at these chiral centers mdpi.comresearchgate.netresearchgate.net. For instance, the position of substituents can dictate where oxidation or hydrolysis reactions are initiated nih.govresearchgate.net.

While these SMR principles provide a general framework for understanding coumarin metabolism, specific detailed SMR investigations focusing exclusively on this compound's unique furanocoumarin structure and its direct influence on its metabolic pathways are not explicitly detailed in the provided search results. However, its furanocoumarin core and substituents would undoubtedly play a role in directing its metabolic transformations, similar to other coumarin derivatives.

Structure-activity Relationship Sar and Computational Studies of Peucedanin and Its Derivatives

Empirical SAR Correlations with Biological Activities

Empirical SAR studies on peucedanin and its derivatives have revealed significant correlations between their chemical structures and diverse biological activities, particularly in the realm of antibacterial and anticoagulant effects. For coumarin-1,2,3-triazole hybrids, which include derivatives of this compound, the nature of substituents and the length of alkyl spacers at positions 1 and 4 of the triazole ring profoundly influence their antimicrobial potency nih.gov. For instance, morpholinylmethyl- and piperazinylmethyl-containing hybrids demonstrated greater potency compared to those incorporating a phthalimidomethyl moiety nih.gov.

Furthermore, the antibacterial activity of these hybrids is also affected by the length of the spacer and the type of substituent (hydrogen, hydroxyl, or methoxy) at the 6 and 8 positions of the coumarin core, with the order of contribution being H > OMe > OH nih.govmdpi.com. Specifically, 3-substituted coumarin analogues featuring bromine and aryl(hetaryl)substituents have exhibited promising antibacterial activity nih.govmdpi.com. A notable example is the coumarin-2,3-dihydrofurocoumarin hybrid 37c, which showed high selectivity against Bacillus subtilis and Escherichia coli nih.govmdpi.comresearchgate.net.

In the context of genotoxicity, this compound itself and a derivative, compound 11, have shown reliable genotoxic properties, primarily through the formation of DNA cross-links researchgate.netresearchgate.net. However, modifications to the furocoumarin structure can neutralize these genotoxic effects, with the polyaromatic molecular core playing a key role in stacking interactions with DNA researchgate.netresearchgate.net.

Regarding anticoagulant activity, certain bicoumarins derived from this compound, specifically 1,2,3-triazole-linked coumarin-dihydrofurocoumarin hybrids (compounds 20 and 22), have demonstrated anticoagulant effects comparable to warfarin in in vivo studies mdpi.comnih.gov. While not directly this compound, some modified praeruptorin A derivatives (also furanocoumarins from Peucedanum species) have exhibited calcium antagonist activity, albeit less potent than praeruptorin A nih.govresearchgate.net.

Influence of Structural Modifications on Bioactivity (e.g., Triazole Ring, Aromatic Substituents)

Structural modifications, such as the incorporation of a triazole ring or changes to aromatic substituents, significantly impact the bioactivity of this compound derivatives. The insertion of a triazole ring into various organic core molecules, including coumarins, has been observed to enhance antimicrobial activities mdpi.commdpi.com. In silico studies indicate that the triazole ring, alongside the coumarin moiety, forms crucial hydrogen bonding interactions with target enzymes, contributing to increased antimicrobial potency mdpi.com.

For certain khellactone coumarin derivatives (related to this compound), aromatic acyl substitutions have been found to be more active than aliphatic acyls in modulating P-glycoprotein (Pgp) nih.gov. Methoxy substitution on aromatic rings can also significantly enhance the interaction with Pgp and influence its multidrug resistance (MDR) reversing action nih.gov. The specific nature of the substituent on the triazole ring (e.g., alkylamide, alkylpeptide) also dictates the activity of 3-substituted coumarin derivatives nih.gov. Furthermore, the presence of a carboxy function, as seen in coumarin-benzoic acid hybrids like compounds 4c and 42c, facilitates hydrogen bond formation with proteins such as MurB, contributing to their antibacterial properties nih.govmdpi.com.

Enantioselective Activity and Stereochemical Considerations

While specific enantioselective activity data for this compound itself is limited in the current literature, studies on closely related angular-type pyranocoumarins, such as praeruptorins isolated from Peucedanum species, highlight the importance of stereochemistry in their biological activities nih.govscispace.comresearchgate.netmdpi.com. For instance, dextrorotatory (+) isomers of praeruptorin A and B are naturally more abundant than their levorotatory (−) enantiomers nih.gov.

Furthermore, the stereochemistry of (+)-oxythis compound (a derivative of this compound) and its hydrate has been deduced as R, with their interconversion proceeding stereospecifically, retaining the configuration at the chiral center gla.ac.uk. These findings suggest that stereochemical considerations are likely relevant for the biological activity and interactions of this compound and its derivatives, emphasizing the need for enantiospecific methods in their study and quality control scispace.comresearchgate.netmdpi.com.

Molecular Docking and In Silico Mechanistic Predictions

Molecular docking and in silico mechanistic predictions are crucial tools for understanding the binding modes and affinities of this compound and its derivatives with various biological targets.

Molecular docking studies have been extensively utilized to elucidate the interactions of this compound derivatives with a range of protein targets:

MurB: Active coumarin-1,2,3-triazole hybrids, including those derived from this compound (e.g., 4a–c, 37c, 42a,c), have been docked against the Staphylococcus aureus MurB protein (PDB ID 1HSK) nih.govmdpi.comresearchgate.netljmu.ac.ukmdpi.com. These computational results align well with in vitro antibacterial activity, indicating that these compounds strongly interact with MurB, exhibiting minimum binding energies ranging from -8.416 to -8.983 Kcal/mol nih.gov. The binding is stabilized by numerous hydrogen bonds formed with polar amino acids in the FAD binding site and stacking interactions involving aromatic cycles nih.gov.

Coagulation Factor Xa (FXa): Docking studies have been performed to investigate the binding mode of bicoumarins, including those obtained from furocoumarin this compound, with coagulation factor Xa (PDB ID 2w26) mdpi.comnih.govmdpi.comproteopedia.orgbiorxiv.org. This research contributes to understanding their anticoagulant properties.

Carbonic Anhydrases (CA): Coumarin-based derivatives, including coumarin-triazole hybrids (a class that this compound derivatives belong to), have been designed and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII researchgate.netresearchgate.netmdpi.comsemanticscholar.orgmdpi.comekb.egnih.govunich.it. Molecular docking studies have predicted strong binding affinities and elucidated their interactions with the Zn2+ ion in the active site and surrounding amino acid residues researchgate.netmdpi.comsemanticscholar.orgmdpi.comekb.egnih.govunich.it.

Acetylcholinesterase (AChE): Oxythis compound, a derivative of this compound, has been evaluated for its acetylcholinesterase (AChE) inhibitory activity, and molecular docking studies have shown good binding scores with the enzyme researchgate.netresearchgate.net. Other khellactone-type coumarins from Peucedanum japonicum (a related plant species) have also demonstrated AChE inhibitory activities with high binding affinities in docking simulations nih.gov.

Monoamine Oxidase A (MAO-A): While direct docking studies for this compound itself with MAO-A are not explicitly detailed, coumarin derivatives in general have been investigated as MAO inhibitors, with some showing selective MAO-B inhibition mdpi.commdpi.comunich.itnih.govnih.gov. Molecular docking calculations have provided insights into their binding modes mdpi.commdpi.comunich.itnih.govnih.gov.

SARS-CoV Main Protease (Mpro): this compound has been computationally docked with the SARS-CoV main protease (Mpro, PDB ID 6Y84), exhibiting a favorable binding energy of -7.26 kcal/mol researchgate.net.

It is important to note that direct molecular docking studies for this compound or its derivatives with Estrogen Receptors (ERα/β), Quinone Reductase 1 (NQO1), Testosterone 17β-Dehydrogenase 3 (HSD17B3), and NFκβ Subunit p105 were not explicitly found in the provided search results. While the broader class of coumarins or other compounds from Peucedanum species might have been studied against these targets, the focus here is strictly on this compound and its direct derivatives.

Computational methods are also employed to predict binding affinities and to simulate the dynamic behavior of ligand-protein complexes. For the MurB protein, this compound derivatives exhibited minimum binding energies ranging from -8.416 to -8.983 Kcal/mol, indicating strong binding affinities nih.gov. This compound's binding energy with the SARS-CoV Mpro was predicted to be -7.26 kcal/mol researchgate.net.

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic interactions and stability of the ligand-protein complex over time. For instance, MD simulations have been used to explore the binding details of various compounds with targets like MAPK1 fip.org. Similarly, for cis-khellactone (a pyranocoumarin related to this compound), molecular docking and dynamics simulations have illustrated its binding pose within the active site of soluble epoxide hydrolase (sEH), suggesting that binding is largely dependent on specific loops within the active site nih.govrsc.org. In general, MD simulations serve to confirm the stability of the binding results obtained from docking studies nih.gov.

Analytical Methods for Research and Quality Control of Peucedanin in Complex Matrices

Quantitative Analysis of Peucedanin and Related Coumarins

Quantitative analysis of this compound and related coumarins primarily relies on high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) coupled with various detectors, most commonly diode-array detection (DAD) or ultraviolet (UV) detection. These methods enable simultaneous determination and precise quantification of multiple coumarins within complex mixtures.

For instance, a rapid reversed-phase HPLC (RP-HPLC) method has been utilized for the determination of furanocoumarins, including this compound, in methanolic extracts of Peucedanum tauricum Bieb. HPLC separation was achieved on a C18 analytical column using methanol-water or acetonitrile-water gradients as the mobile phase, with diode-array detection performed between 220 and 400 nm, and quantitative analysis specifically at 320 nm. Calibration plots for this compound showed linearity in the range of 0.01–0.2 mg/mL researchgate.net. This compound has been identified as a predominant coumarin compound in the reproductive organs of P. tauricum, with concentrations of 5.04 mg/g dry weight in flowers, 13.58 mg/g dry weight in immature fruits, and 13.51 mg/g dry weight in mature fruits researchgate.net.

UPLC offers advantages over conventional HPLC, including reduced analysis time and higher column efficiency, leading to improved compound identification and quantitative analysis akjournals.com. A sensitive HPLC-DAD-MS method has been developed for the simultaneous identification and quantification of main coumarins, including oxythis compound, imperatorin, and ostruthol, in Peucedanum ostruthium (L.) Koch. This method employed an Acclaim C18 column with an acetonitrile-water gradient modified with 0.01% acetic acid researchgate.net.

In another study, this compound was found to be the most abundant coumarin in crude dichloromethane extracts of Peucedanum luxurians fruits, reaching a concentration of 4563.94 ± 3.35 mg/100 g. HPLC-DAD was used for this quantitative analysis, with calibration curves and detection/quantification limits established unige.ch.

Data from quantitative analysis of this compound and related coumarins in Peucedanum tauricum fruits:

| Compound | Concentration in Flowers (mg/g dry wt) | Concentration in Immature Fruits (mg/g dry wt) | Concentration in Mature Fruits (mg/g dry wt) |

| This compound | 5.04 | 13.58 | 13.51 |

| 8-Methoxythis compound | 0.55 - 1.02 (in leaves) | Not specified for fruits | Not specified for fruits |

| Total Furanocoumarins | 8.31 | 20.49 | 21.30 |

| Note: Data for 8-methoxythis compound in fruits not explicitly provided in the source; range for leaves is given. Total furanocoumarins include this compound and others. researchgate.net |

Advanced Purity Assessment and Identity Confirmation

Confirming the identity and assessing the purity of this compound involves a combination of advanced spectroscopic and spectrometric techniques. Single crystal X-ray diffraction is considered the definitive method for establishing the absolute structure of a compound, as demonstrated for this compound isolated from Peucedanum tauricum Bieb. researchgate.net.

Other crucial techniques for identity confirmation and purity assessment include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are extensively used for complete assignment of carbon and hydrogen atoms, providing detailed structural information and confirming the molecular skeleton researchgate.netd-nb.infoscirp.org. For instance, extensive 1D and 2D NMR data enabled the complete assignment of carbon atoms in the this compound molecule researchgate.net.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as Electron Ionization Mass Spectrometry (EI-MS), provides precise molecular weight information and characteristic fragmentation patterns, which are vital for structural elucidation and confirmation of the compound's identity researchgate.netd-nb.info. EI-MS has shown typical fragmentation patterns for methoxyfuranocoumarins like this compound researchgate.net. LC-MS systems are also used for tentative qualitative analysis unige.ch.

Infrared (IR) Spectroscopy: Techniques like sATR-FTIR (attenuated total reflectance Fourier-transform infrared) spectroscopy provide information about functional groups present in the molecule and can confirm intermolecular interactions, such as hydrogen bonding researchgate.netscirp.org.

Ultraviolet (UV) Spectroscopy: UV-DAD analysis is commonly used for preliminary identification and characterization of coumarin-like compounds based on their characteristic UV absorption spectra researchgate.netakjournals.comscirp.org.

For example, this compound isolated from P. tauricum fruits was characterized by high-resolution EI-MS, sATR-FTIR, and 2D NMR spectroscopic techniques, confirming its furanocoumarin structure and typical fragmentation pattern researchgate.net.

Method Validation for Robustness and Reproducibility

Method validation is a critical step to ensure that analytical procedures for this compound and related compounds are reliable, accurate, and reproducible. Key validation parameters, often guided by international guidelines such as those from the International Council for Harmonisation (ICH), include:

Linearity: Demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range. Calibration curves for methoxycoumarins, including this compound, have shown high linearity with R² values typically ≥ 0.9998 mdpi.com.

Accuracy: Assesses the closeness of test results to the true value. Recovery studies are performed by spiking known amounts of analyte into samples. Average recoveries for coumarins in Peucedanum decursivum Radix, for example, ranged from 90.19% to 106.42% researchgate.net.

Precision: Evaluates the agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision, different analysts/equipment). Relative standard deviation (RSD) values for precision are typically low, often less than 6% unige.chresearchgate.netsemanticscholar.org. For instance, RSD for this compound in fruit extracts was reported to be lower than 6.05% unige.ch.

Specificity: Confirms that the method can accurately measure the analyte in the presence of other components in the matrix.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ) unige.chsemanticscholar.org. LOD and LOQ are typically determined at signal-to-noise ratios of about 3 and 10, respectively semanticscholar.org.

Robustness: Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

An HPLC-DAD method developed for the simultaneous determination of coumarins in Angelica decursiva and Peucedanum praeruptorum was fully validated for linearity, accuracy, precision, recovery, and LOD/LOQ, demonstrating its robustness and reproducibility semanticscholar.orgresearchgate.net.

Chemical Profiling and Quality Control in Botanical Samples

Chemical profiling and quality control of this compound in botanical samples are essential for standardizing herbal medicines and ensuring their consistent quality. This involves comprehensive analysis of the coumarin composition within plant extracts.

Techniques like UPLC-Q/TOF-MS and HPLC-DAD are widely applied for both qualitative and quantitative characterization of active coumarins in various forms of Peucedani Radix (roots of Peucedanum praeruptorum Dunn). This allows for the identification of numerous coumarins, including simple coumarins, furanocoumarins, and pyranocoumarins nih.gov. For example, 53 coumarins were identified or putatively characterized in different forms of Peucedani Radix using UPLC-Q/TOF-MS nih.gov.

Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE) are often employed for efficient extraction of coumarins from plant materials, ensuring maximum recovery in a short time with minimal solvent volume unige.chmdpi.com. Subsequent analysis by HPLC-DAD-ESI-MS is used for identification and quantitative analysis of compounds like this compound, 8-methoxythis compound, and bergapten, allowing for calculation of isolation efficiency mdpi.comresearchgate.net.

Comparative analysis of coumarin profiles in different parts of plants like Peucedanum japonicum using UPLC-QTof MS has shown distinct metabolite compositions among flowers, roots, leaves, and stems, highlighting the importance of chemical profiling for quality assessment mdpi.com.

Identification and Characterization in Biological Specimens (e.g., Plasma, Urine, Feces)

The identification and characterization of this compound and its metabolites in biological specimens are crucial for pharmacokinetic and metabolomic studies. Bioanalytical methods often involve sophisticated sample preparation techniques to handle the complexity of biological matrices and overcome matrix effects.

Common sample preparation approaches include:

Protein Precipitation (PP): A simple and rapid method to remove proteins from plasma or other biological fluids.

Liquid-Liquid Extraction (LLE): Used to extract analytes from aqueous biological samples into an immiscible organic solvent.

Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to isolate analytes from complex matrices, often providing cleaner extracts.

Following extraction, advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are indispensable for sensitive and specific detection and quantification of this compound and its metabolites. For instance, pharmacokinetic evaluations of Peucedani Radix extracts have been achieved using online solid-phase extraction-chiral LC-MS/MS, indicating the importance of monitoring enantiomers separately due to potential enantioselective activity . While specific data on this compound in biological fluids is limited in the provided context, the general approach for coumarins in Peucedani Radix involves such advanced LC-MS/MS methods for metabolic and pharmacokinetic investigations .

Application of Advanced Mass Spectrometry Techniques for Complex Mixture Analysis (e.g., UPLC-Q/TOF-MS, Hybrid Triple Quadrupole-Linear Ion Trap MS, MALDI-TOF-MSI)

Advanced mass spectrometry techniques are paramount for the comprehensive analysis of this compound in complex mixtures, offering high sensitivity, selectivity, and structural elucidation capabilities.

UPLC-Q/TOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This technique combines the high-resolution separation power of UPLC with the accurate mass measurement and fragmentation capabilities of Q/TOF-MS. It is widely used for qualitative and quantitative characterization, as well as for identifying and putatively characterizing a large number of coumarins in complex botanical extracts nih.govmdpi.com. UPLC-Q/TOF-MS allows for the identification of numerous coumarins and their tentative characterization based on accurate mass and fragmentation patterns nih.gov.

Hybrid Triple Quadrupole-Linear Ion Trap MS (QqQ-LIT MS or LC-MS/MS): This hybrid system offers excellent sensitivity and selectivity for targeted quantitative analysis and structural elucidation. The triple quadrupole (QqQ) is ideal for multiple reaction monitoring (MRM) for quantification, while the linear ion trap (LIT) provides enhanced fragmentation capabilities for structural confirmation. A heart-cut two-dimensional achiral-chiral liquid chromatography combining triple quadrupole-linear ion trap mass spectrometry (2D LC-MS/MS) has been developed for simultaneous enantiospecific quantification of coumarins, including those with chiral centers, in Peucedani Radix nih.gov. This system is considered an ideal tool for quality control of complex matrices containing both achiral and chiral components nih.gov.

MALDI-TOF-MSI (Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry Imaging): While not explicitly detailed for this compound in the provided snippets, MALDI-TOF-MSI is a powerful technique for visualizing the spatial distribution of compounds, including natural products, directly within plant tissues or biological samples. This technique provides insights into the localization of this compound within different parts of a plant or its distribution in biological tissues, offering a complementary dimension to traditional bulk analysis.

An "authentic compound-free strategy" has been proposed for the simultaneous determination of primary coumarins in Peucedani Radix using offline high-performance liquid chromatography-nuclear magnetic resonance spectroscopy-tandem mass spectrometry (LC-NMR-MS/MS). This integrated strategy involves semi-preparative LC for fractionation, followed by parallel LC-accurate MS/MS and quantitative ¹H NMR spectroscopy for qualitative and quantitative data acquisition. This approach enables unambiguous identification and absolute quantification of compounds even without external reference standards nih.gov.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize Peucedanin in plant extracts?

- Methodological Answer : this compound identification requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection can isolate the compound from crude extracts, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) confirm its structure . For quantification, calibration curves using purified this compound standards are essential. Ensure solvent systems (e.g., methanol:water gradients) are optimized to resolve this compound from co-eluting coumarins .

Q. What are the recommended protocols for isolating this compound with high purity from natural sources?

- Methodological Answer : Start with solvent extraction (e.g., ethanol or dichloromethane) of dried plant material (e.g., Peucedanum species). Fractionate the crude extract via column chromatography using silica gel or Sephadex LH-20. Final purification can be achieved with preparative HPLC. Validate purity (>95%) using HPLC-PDA and compare retention times/spectral data to authenticated standards .

Q. Which in vitro bioassays are suitable for preliminary screening of this compound’s bioactivity?

- Methodological Answer : For antimicrobial activity, use broth microdilution assays (e.g., MIC/MBC against Staphylococcus aureus). Cytotoxicity can be assessed via MTT or resazurin assays in cancer cell lines (e.g., HepG2). Include positive controls (e.g., doxorubicin) and solvent controls to distinguish compound-specific effects from artifacts .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported cytotoxicity across different cell lines?

- Methodological Answer : Conduct dose-response studies (e.g., 0.1–100 µM) with standardized cell viability assays (MTT/XTT) across multiple cell lines (cancer vs. non-cancerous). Control for variables like cell density, serum concentration, and incubation time. Use transcriptomic profiling (RNA-seq) to identify differential gene expression patterns linked to this compound sensitivity . Statistical analysis (ANOVA with post-hoc tests) must account for batch effects and biological replicates .

Q. What experimental strategies validate this compound’s role as a photosensitizing agent in photodynamic therapy (PDT)?

- Methodological Answer : Irradiate this compound-treated cells (e.g., HaCaT keratinocytes) with UVA (320–400 nm) and measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA). Compare outcomes to known photosensitizers (e.g., 8-methoxypsoralen). Include dark controls to exclude non-photoactivated cytotoxicity. Validate mechanisms using ROS scavengers (e.g., NAC) or inhibitors of apoptosis/autophagy .

Q. How can researchers address discrepancies in this compound’s pharmacokinetic (PK) profiles across animal models?

- Methodological Answer : Perform comparative PK studies in rodents (mice/rats) and zebrafish, administering this compound via oral and intravenous routes. Use LC-MS/MS to quantify plasma/tissue concentrations over time. Model data with non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Control for interspecies metabolic differences (e.g., cytochrome P450 activity) and diet-induced variability .

Q. What computational approaches predict this compound’s structure-activity relationships (SAR) for rational drug design?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model this compound’s binding to targets like DNA topoisomerases or COX-2. Validate predictions with mutagenesis assays or surface plasmon resonance (SPR). Quantum mechanical calculations (DFT) can optimize substituent effects (e.g., methoxy vs. isopropyl groups) on electronic properties and bioactivity .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze conflicting data on this compound’s antioxidant vs. pro-oxidant effects?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to separate antioxidant (e.g., DPPH scavenging) and pro-oxidant (e.g., lipid peroxidation) endpoints. Use threshold criteria (e.g., IC50 ratios) to classify dual activity. Meta-analyses of published datasets should account for assay heterogeneity (e.g., ABTS vs. FRAP) and dose ranges .

Q. What steps ensure reproducibility in this compound’s extraction and bioactivity studies?

- Methodological Answer : Document all protocols using the MIATE (Minimum Information About a Traditional Medicine Experiment) guidelines. Share raw chromatograms, NMR spectra, and assay data in public repositories (e.g., Zenodo). For cell-based studies, report passage numbers, mycoplasma testing, and culture conditions .

Tables for Key Methodological Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。